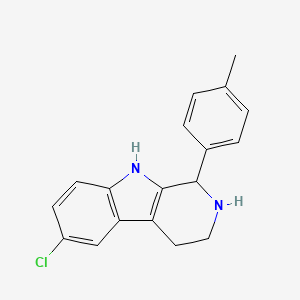

6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

CAS No.: 529476-80-0

Cat. No.: VC13289847

Molecular Formula: C18H17ClN2

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 529476-80-0 |

|---|---|

| Molecular Formula | C18H17ClN2 |

| Molecular Weight | 296.8 g/mol |

| IUPAC Name | 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

| Standard InChI | InChI=1S/C18H17ClN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3 |

| Standard InChI Key | HXOMGWYMKDFJHO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a fused pyrido[3,4-b]indole scaffold with a chlorine atom at position 6 and a 4-methylphenyl group at position 1. Key molecular descriptors include:

The stereochemistry at the C1 position significantly influences biological activity, with trans-diastereomers exhibiting superior antimalarial potency compared to cis counterparts .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via the Pictet-Spengler reaction, where a tryptamine derivative reacts with a substituted aldehyde under acidic conditions . Key steps include:

-

Condensation: Tryptamine reacts with 4-methylbenzaldehyde to form the tetrahydro-beta-carboline core.

-

Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 6 .

-

Purification: Column chromatography isolates the target compound with >95% purity .

Industrial Scalability

Continuous flow reactors and automated synthesis platforms enhance yield (up to 78%) and reproducibility . Solvent optimization (e.g., acetic acid/dichloromethane mixtures) reduces reaction times to 2–3 hours .

Pharmacological Activities

Antimalarial Efficacy

The compound inhibits Plasmodium falciparum 3D7 (chloroquine-sensitive) and RKL-9 (chloroquine-resistant) strains with IC values of <1 μg/mL . Its mechanism involves:

-

Parasite Membrane Disruption: Increased lipid asymmetry and cell surface decomposition .

-

Cell Cycle Arrest: G2 phase arrest via modulation of the Cdc25c/CDK1/cyclin B pathway .

Table 2: In Vivo Antimalarial Performance

| Parameter | Value | Source |

|---|---|---|

| ED | 27.74 mg/kg | |

| Chemosuppression | 99.69% (with artesunate) | |

| Survival Time | 25.8 ± 4.91 days |

Antimicrobial and Antitumor Activity

-

Antimicrobial: Effective against Candida glabrata (IC = 4.85 μM) and Cryptococcus neoformans .

-

Antitumor: Induces apoptosis in MDA-MB-231 breast cancer cells via ROS-mediated pathways .

Biological Mechanisms and Targets

Receptor Interactions

The compound modulates serotonin receptors (5-HT) and benzodiazepine-binding sites, contributing to anxiolytic effects observed in murine models .

Enzyme Inhibition

-

Aminopeptidase N (APN): IC = 6.24 μM, enhancing chemosensitivity in cancer therapies .

-

Phosphodiesterase-5 (PDE5): Competitive inhibition with = 110 nM .

Comparative Analysis with Analogues

Table 3: Activity Comparison of Beta-Carboline Derivatives

| Compound | Antimalarial IC (nM) | Antitumor IC (μM) | Source |

|---|---|---|---|

| 6-Chloro-1-(4-methylphenyl)-THβC | 2.0 | 7.13 | |

| Harmine | 420 | 12.4 | |

| Tetrahydroharmane | 850 | 18.9 |

The chloro and methylphenyl substituents enhance target selectivity and metabolic stability compared to simpler analogues .

Recent Research Advancements

Combination Therapies

Co-administration with artesunate (50 mg/kg) achieves 99.69% parasite clearance in Plasmodium berghei-infected mice . Synergy with leucovorin extends survival to 28 days post-infection .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume